2-Trifluoromethanesulfonyl-pyridine
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Overview
Description
2-((Trifluoromethyl)sulfonyl)pyridine is a compound that features a trifluoromethyl group attached to a sulfonyl group, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Trifluoromethyl)sulfonyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of pyridine with trifluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods: In industrial settings, the production of 2-((Trifluoromethyl)sulfonyl)pyridine may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-((Trifluoromethyl)sulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions, often under basic conditions.
Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of 2-((Trifluoromethyl)sulfonyl)pyridine with different functional groups attached to the pyridine ring .
Scientific Research Applications
2-((Trifluoromethyl)sulfonyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-((Trifluoromethyl)sulfonyl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. The compound may interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the sulfonyl group, which can affect its reactivity and applications.
Trifluoromethylsulfonylbenzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and uses.
Uniqueness: 2-((Trifluoromethyl)sulfonyl)pyridine is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and specificity .
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-3-1-2-4-10-5/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPOZSHCOAICQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)S(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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